molecular formula C13H18N4O3S B2640905 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide CAS No. 2034552-13-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Cat. No. B2640905
CAS RN: 2034552-13-9
M. Wt: 310.37
InChI Key: OETROMVPNBOVFJ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide, also known as Furasemide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structural Characterization and Supramolecular Assemblies

A study by Asiri et al. (2012) on a closely related compound, 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide, revealed significant twists within the molecule, demonstrating the potential for complex molecular interactions. The study found hydrogen bonding and C—H⋯O interactions forming supramolecular chains and layers, suggesting applications in the design of molecular assemblies and materials science (Asiri et al., 2012).

Pharmacological Design and CNS Disorders

Research by Canale et al. (2016) into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines highlighted the strategy for designing selective 5-HT7 receptor ligands or multifunctional agents for complex disease treatment. This suggests potential applications in developing therapeutics for central nervous system disorders, showcasing the chemical framework's versatility (Canale et al., 2016).

Antibacterial Agents

Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. The study's findings on the synthesis and antibacterial evaluation suggest the potential application of similar compounds in developing new antibacterial drugs (Azab et al., 2013).

Computational Chemistry and Molecular Design

Singh et al. (2014) undertook a synthesis, characterization, and computational study on a pyrrole derivative, providing insights into molecular electrostatic potential, natural bond orbital interactions, and other computational chemistry aspects. This research demonstrates the compound's utility in understanding molecular interactions and designing novel molecules with specific properties (Singh et al., 2014).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-21(19,17-6-1-2-7-17)15-5-8-16-11-12(10-14-16)13-4-3-9-20-13/h3-4,9-11,15H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETROMVPNBOVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

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